1-Cyano-4-ethylcyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-cyano-4-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c1-2-8-3-5-10(7-11,6-4-8)9(12)13/h8H,2-6H2,1H3,(H,12,13) |
InChI Key |
BEMOPEXPOKBJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-4-ethylcyclohexane-1-carboxylic acid typically involves the introduction of the cyano and carboxylic acid groups onto the cyclohexane ring. One common method is the reaction of 4-ethylcyclohexanone with cyanide ion (CN-) to form the cyano group, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyano-4-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Esters: Formed by esterification of the carboxylic acid group.
Amines: Formed by reduction of the cyano group.
Substituted Cyclohexanes: Formed by nucleophilic substitution of the ethyl group.
Scientific Research Applications
1-Cyano-4-ethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-4-ethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
- Cyano Group vs. Carboxymethyl Group: Compared to 1-carboxycyclohexaneacetic acid (Gabapentin Impurity E, CAS 67950-95-2), which has a carboxymethyl (-CH₂COOH) substituent, the cyano group in the target compound is strongly electron-withdrawing. This reduces the carboxylic acid’s pKa, enhancing acidity . Conversely, the carboxymethyl group introduces additional hydrogen-bonding capacity, increasing hydrophilicity.
- Ethyl Group vs.
Stereochemical and Conformational Differences
- Cis vs. Trans Isomerism: cis-4-cyanocyclohexane-1-carboxylic acid () shares the cyano substituent but lacks the ethyl group. The cis configuration may lead to axial-equatorial strain differences compared to the trans arrangement in the target compound, affecting molecular interactions in binding sites .
- Cyclohexane vs. Cyclohexene Backbone :
Compounds like 4-phenyl-1-cyclohexene-1-carboxylic acid () feature a cyclohexene ring, introducing unsaturation. This reduces ring rigidity compared to the fully saturated cyclohexane in the target compound, influencing conformational flexibility and metabolic stability .
Research and Application Insights
- Biological Imaging: Derivatives like (1S,4S)-4-(isocyanomethyl)cyclohexane-1-carboxylate () are radiolabeled with ⁹⁹ᵐTc for diagnostic imaging. The target compound’s cyano group could similarly facilitate metal coordination, though its ethyl substituent may optimize pharmacokinetics .
- Pharmaceutical Relevance: Gabapentin-related compounds (e.g., 1-carboxycyclohexaneacetic acid) highlight the importance of cyclohexane-carboxylic acid derivatives in neurological drug development. The target compound’s cyano group may offer novel mechanisms of action, such as nitrile-mediated enzyme inhibition .
Biological Activity
1-Cyano-4-ethylcyclohexane-1-carboxylic acid (CECA) is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article reviews the biological activity of CECA, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | BEMOPEXPOKBJAY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(CC1)(C#N)C(=O)O |
Synthesis
The synthesis of CECA typically involves the reaction of 4-ethylcyclohexanone with cyanide ion, followed by oxidation to introduce the carboxylic acid group. This process can be optimized for industrial production using continuous flow reactors and advanced purification techniques to ensure high yields and purity.
CECA exhibits biological activity through its interaction with various biomolecular targets. The cyano group serves as an electrophile, allowing it to participate in nucleophilic reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biomolecules. These interactions may influence cellular pathways, potentially leading to therapeutic effects.
Therapeutic Potential
Research indicates that CECA may have applications in drug development due to its structural properties. It has been explored for:
- Antioxidant Activity : CECA has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that CECA may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : The compound has been tested against various pathogens, indicating potential use as an antimicrobial agent .
Case Studies
Several studies have documented the biological effects of CECA:
- Study on Antioxidant Activity : A study evaluated CECA's ability to reduce oxidative stress in cellular models. Results indicated a significant decrease in reactive oxygen species (ROS) levels compared to control groups, suggesting its potential as a therapeutic antioxidant .
- Anti-inflammatory Research : In vitro experiments demonstrated that CECA could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its role in modulating immune responses .
- Antimicrobial Testing : CECA was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations, which supports further development as an antimicrobial agent.
Similar Compounds
| Compound Name | Structure Comparison | Notable Differences |
|---|---|---|
| 1-Cyano-4-methylcyclohexane-1-carboxylic acid | Methyl group instead of ethyl | May exhibit different reactivity and solubility properties |
| 1-Cyano-4-propylcyclohexane-1-carboxylic acid | Propyl group instead of ethyl | Altered pharmacokinetics and biological interactions |
| 1-Cyano-2-methylcyclohexane-1-carboxylic acid | Methyl group at a different position | Potentially different mechanism of action |
CECA's unique ethyl substitution distinguishes it from similar compounds, potentially influencing its reactivity and biological interactions. The presence of both cyano and carboxylic acid groups enhances its versatility for further chemical modifications and applications.
Q & A
Q. What are the established synthetic pathways for 1-Cyano-4-ethylcyclohexane-1-carboxylic acid, and what key reagents are involved?
Methodological Answer: The synthesis typically involves three stages: (1) Cyclohexane functionalization using ethylation agents (e.g., ethyl iodide with NaH as a base), (2) Cyanation via nucleophilic substitution with KCN or electrophilic cyanation using cyanogen bromide under inert conditions, and (3) Carboxylic acid introduction through oxidation of a methyl or hydroxymethyl precursor (e.g., KMnO₄ in acidic media). Key Reagents:
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR: Expect a broad singlet at δ 12.1 ppm (carboxylic acid proton) and a multiplet at δ 1.2–1.5 ppm (ethyl CH₂). The cyano group does not show direct ¹H signals but deshields adjacent protons ().
- ¹³C NMR: A carbonyl carbon at ~170 ppm (carboxylic acid), cyano carbon at ~118 ppm, and ethyl carbons at 10–25 ppm ().
- IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).
Validation: Compare with spectral databases (PubChem) and analogs ().
Advanced Research Questions
Q. How does the electron-withdrawing cyano group at the 1-position influence the reactivity of the carboxylic acid moiety?
Methodological Answer: The cyano group activates the carboxylic acid via inductive effects , enhancing its electrophilicity in nucleophilic acyl substitution (e.g., esterification). To study this:
- Perform kinetic assays comparing reaction rates with non-cyano analogs (e.g., 4-ethylcyclohexane-1-carboxylic acid).
- Use DFT calculations to map electron density changes at the carbonyl carbon ().
Key Insight: The cyano group lowers the pKa of the carboxylic acid, increasing solubility in polar aprotic solvents ().
Q. What strategies resolve contradictory NMR data when assigning stereochemistry in derivatives?
Methodological Answer:
- Variable Temperature NMR: Identify dynamic processes (e.g., ring-flipping) that obscure signals ().
- 2D Techniques (COSY, NOESY): Confirm spatial proximity of ethyl and cyano groups. For example, NOESY correlations between ethyl CH₃ and axial cyclohexane protons indicate equatorial ethyl positioning.
- Deuterated Solvents: Use DMSO-d₆ to sharpen carboxylic acid signals ().
Q. How does the ethyl group’s steric/electronic profile affect biological activity compared to methyl or trifluoromethyl analogs?
Methodological Answer:
- Steric Effects: The ethyl group’s bulk may hinder binding to enzymatic pockets. Use molecular docking to compare binding affinities (e.g., with CYP450 enzymes).
- Electronic Effects: Compare logP values (ethyl = hydrophobic; trifluoromethyl = polar). Conduct QSAR studies to correlate substituent effects with activity ().
Case Study: Ethyl analogs show 30% lower enzyme inhibition than trifluoromethyl derivatives due to reduced electron-withdrawing capacity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
